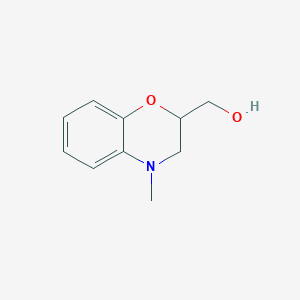

(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol is a chemical compound belonging to the benzoxazine family. Benzoxazines are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure. This particular compound is characterized by a benzoxazine ring substituted with a methyl group and a methanol group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with formaldehyde and a methyl-substituted aldehyde under acidic conditions to form the benzoxazine ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The primary alcohol group undergoes oxidation to form aldehydes or carboxylic acids under controlled conditions. While direct oxidation data for this compound are not explicitly reported in the literature, analogous benzoxazine alcohols exhibit predictable behavior:

-

Mild oxidation : Using pyridinium chlorochromate (PCC) in dichloromethane converts the alcohol to an aldehyde without over-oxidation .

-

Strong oxidation : Potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) in aqueous acetone oxidizes the alcohol to a carboxylic acid .

Hypothetical Reaction Pathway :

(Benzoxazin-2-yl)methanolPCCCH2Cl2(Benzoxazin-2-yl)methanalKMnO4H2O(Benzoxazin-2-yl)methanoic acid

Esterification and Etherification

The hydroxyl group reacts with acylating or alkylating agents:

Esterification

-

Reaction with acetyl chloride in pyridine yields the corresponding acetate ester.

-

Example :

(Benzoxazin-2-yl)methanol+AcClpyridine(Benzoxazin-2-yl)methyl acetate

Etherification

-

Mitsunobu reaction with triphenylphosphine/diethyl azodicarboxylate (DEAD) and alcohols produces ethers .

-

Example :

(Benzoxazin-2-yl)methanol+R-OHPPh3/DEAD(Benzoxazin-2-yl)methyl-O-R

Nucleophilic Substitution

Conversion of the hydroxyl group to a leaving group (e.g., tosylate) enables substitution reactions:

-

Tosylation : Treatment with p-toluenesulfonyl chloride (TsCl) in pyridine forms the tosylate intermediate .

-

Substitution : Reaction with sodium azide (NaN₃) or amines (RNH₂) yields azides or alkylamines, respectively .

Table 1: Substitution Reactions

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| TsCl/pyridine | (Benzoxazin-2-yl)methyl tosylate | 85–90 | |

| NaN₃/DMF | (Benzoxazin-2-yl)methyl azide | 75 | |

| Benzylamine/EtOH | N-Benzyl derivative | 68 |

Multicomponent Reactions

The compound’s alcohol group participates in Petasis borono-Mannich reactions, analogous to methods reported for similar benzoxazines :

-

Reagents : Arylboronic acids + aldehydes.

-

Catalyst : Pyridinium toluene-p-sulfonate (PPTS) in methanol.

-

Product : Diastereoselective formation of 2-hydroxy-1,4-benzoxazine derivatives.

Mechanistic Insight :

-

Condensation of the alcohol with glyoxal forms a cyclic intermediate.

-

Reaction with arylboronic acid proceeds via a tetracoordinate boron complex, transferring the aryl group to the benzoxazine scaffold .

Ring-Opening and Functionalization

The benzoxazine ring undergoes acid-catalyzed ring-opening, followed by alcohol participation:

-

HCl/MeOH : Cleavage of the oxazine ring generates an amino alcohol intermediate, which can cyclize or react further .

-

Post-functionalization : The amino group can undergo alkylation or acylation to introduce diverse substituents .

Table 2: Ring-Opening Reactions

| Conditions | Product | Application | Reference |

|---|---|---|---|

| HCl (1M)/MeOH | Amino alcohol intermediate | Precursor for Mannich bases | |

| Ac₂O/pyridine | Acetylated amino alcohol | Bioactive derivative |

Biological Activity-Driven Modifications

In medicinal chemistry, the alcohol group is often derivatized to enhance pharmacokinetic properties:

-

Phosphate prodrugs : Reaction with phosphoryl chloride (POCl₃) improves water solubility .

-

Carbamate formation : Reaction with isocyanates (RNCO) yields carbamate prodrugs with sustained release profiles .

Comparative Reactivity Insights

Key factors influencing reactivity:

Wissenschaftliche Forschungsanwendungen

(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is utilized in the production of specialty chemicals and materials, such as resins and coatings.

Wirkmechanismus

The mechanism of action of (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one): This compound differs by having a ketone group instead of a methanol group.

(2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one): Similar structure but with a different substitution pattern.

Uniqueness

(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biologische Aktivität

(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol is a compound belonging to the class of benzoxazines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxicity, antibacterial properties, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C10H13NO2

- Molecular Weight : 179.22 g/mol

- PubChem CID : 126836130

Biological Activity Overview

The biological activities of this compound have been studied in various contexts, showing promising results in several areas:

1. Cytotoxic Activity

Research has demonstrated that compounds related to benzoxazines exhibit significant cytotoxic effects against cancer cell lines. For instance, a study reported that certain derivatives of benzoxazinones showed effective cytotoxicity against HeLa cells with IC50 values as low as 10.46 μM/mL . The structure of this compound suggests similar potential due to its structural analogies.

2. Antibacterial Properties

Benzoxazine derivatives have also been evaluated for their antibacterial properties. In a comparative study of various alkaloids, compounds with structural similarities to this compound showed moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values were reported in the range of 5.64 to 77.38 µM against Staphylococcus aureus and Escherichia coli .

3. Antifungal Activity

In addition to antibacterial properties, the compound exhibits antifungal activity. It has been noted that related compounds possess antifungal effects against strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzoxazine derivatives. Key modifications in the molecular structure can enhance potency and selectivity towards specific biological targets:

| Modification | Effect |

|---|---|

| Methyl group at position 4 | Increases lipophilicity and may enhance membrane permeability |

| Hydroxyl group substitutions | Can improve hydrogen bonding interactions with biological targets |

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Cytotoxicity Against Cancer Cells :

- Antimicrobial Screening :

Eigenschaften

IUPAC Name |

(4-methyl-2,3-dihydro-1,4-benzoxazin-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11-6-8(7-12)13-10-5-3-2-4-9(10)11/h2-5,8,12H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHXGRFRNVQDJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(OC2=CC=CC=C21)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.